
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation reaction between this compound and a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted boron compounds with various functional groups.
科学的研究の応用
Chemistry: 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In biological research, this compound is used as a probe to study boron-containing biomolecules. It can also be used in the development of boron-based drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, leading to the formation of boron-nitrogen, boron-oxygen, or boron-carbon bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
類似化合物との比較
4,6-Dimethyl-2-(propan-2-yl)-1,3,5-dithiazinane: This compound contains sulfur atoms instead of oxygen atoms in the ring structure.
4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Similar in structure but with different substituents on the ring.
Uniqueness: this compound is unique due to its boron-containing ring structure, which imparts distinct reactivity and stability. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
66128-19-6 |
|---|---|
分子式 |
C8H17BO2 |
分子量 |
156.03 g/mol |
IUPAC名 |
4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChIキー |
ZVNUEIJUBFMMJA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(CC(O1)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


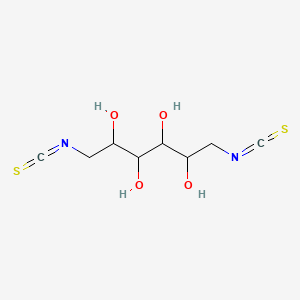

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
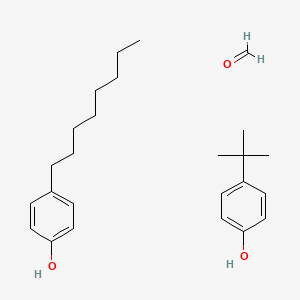

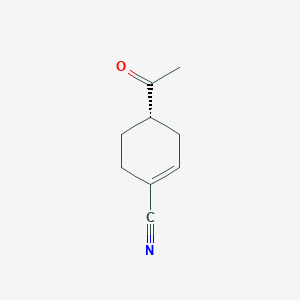

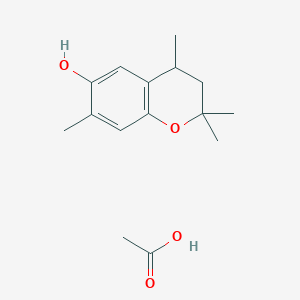
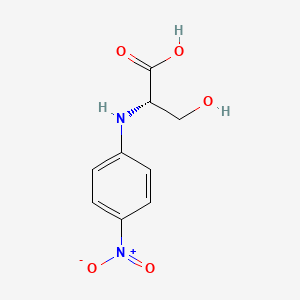
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

